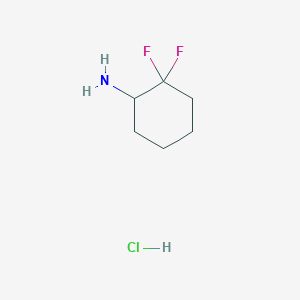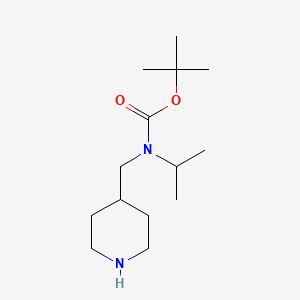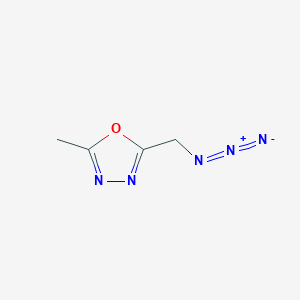
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole
Descripción general
Descripción
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole (AMMO) is a novel synthetic compound that has been studied extensively in recent years for its potential applications in a wide range of scientific research fields. This compound is a derivative of oxadiazole, a five-membered heterocyclic ring system, and is characterized by the presence of an azido group on the nitrogen atom. AMMO has been found to possess a number of unique properties that make it an attractive candidate for use in various scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole has been utilized in the synthesis of various novel heterocyclic compounds. For example, it played a role in the creation of 1,2,3-triazole derivatives, where its structure was confirmed using spectroscopic methods and X-ray diffraction (Dürüst & Karakuş, 2017).
Biochemical Applications
- This compound has been involved in the synthesis of heterocyclic compounds exhibiting anti-protozoal and anti-cancer activities. These activities were assessed through in vitro studies, showcasing its potential in medicinal chemistry (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Energetic Material Research
- The compound has been explored for applications in the field of energetic materials, such as energetic plasticizers or melt-cast explosives. Properties like sensitivity to friction and impact were evaluated, demonstrating its utility in this domain (Bauer, Benz, Klapötke, Lenz, & Stierstorfer, 2021).
Antioxidant Properties
- Research has also delved into its role in the synthesis of compounds with antioxidant properties. These synthesized compounds were tested for their in-vitro antioxidant properties, underlining the compound's relevance in pharmacological research (Kumar K., Kalluraya, & Kumar, 2018).
Corrosion Inhibition
- It has been used in the synthesis of derivatives that serve as corrosion inhibitors for mild steel in acidic environments. This is significant in industrial applications where corrosion resistance is crucial (Ammal, Prajila, & Joseph, 2018).
Antibacterial Activity
- The compound has been a part of the synthesis process for novel oxadiazoles tested for their antibacterial activities against various strains. This highlights its potential in developing new antimicrobial agents (Sindhu, Singh, Khurana, Sharma, & Aneja, 2013).
Materials Science
- It has found applications in materials science, particularly in the creation of donor-acceptor fluorophores for organic light-emitting diodes (OLEDs), showcasing its utility in the field of electronics and photonics (Cooper, Zhang, Zhang, Ashokan, Fuentes-Hernandez, Salman, Kippelen, Barlow, & Marder, 2022).
Propiedades
IUPAC Name |
2-(azidomethyl)-5-methyl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N5O/c1-3-7-8-4(10-3)2-6-9-5/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGPQPZBCPCGWFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-5-methyl-1,3,4-oxadiazole | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


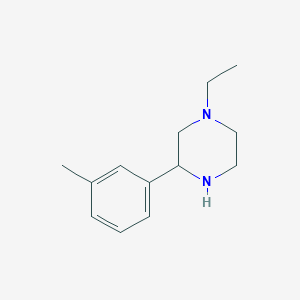
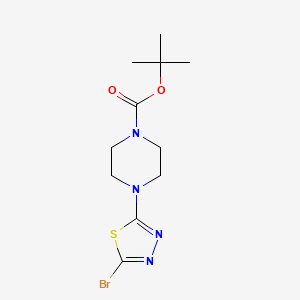
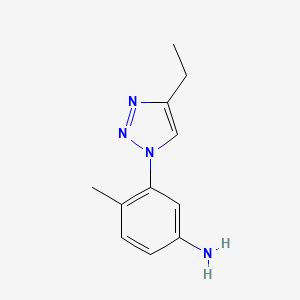
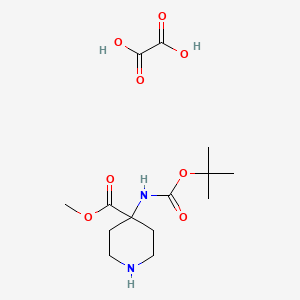
![3-[(2-Chloro-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1444668.png)
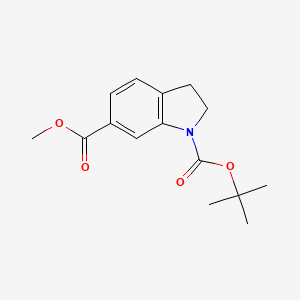
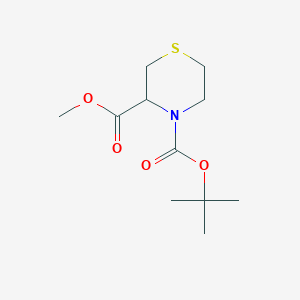
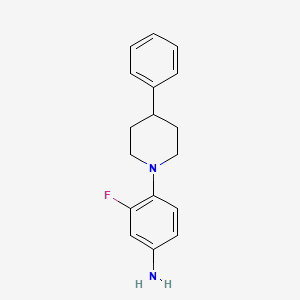
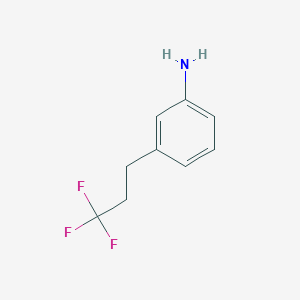
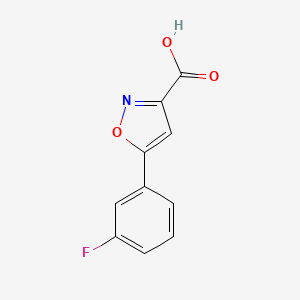
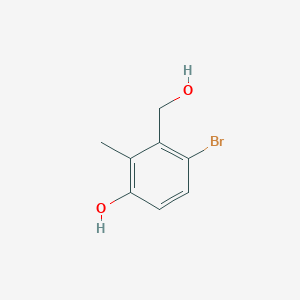
![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[2-(4-nitrophenoxy)phenyl]-](/img/structure/B1444679.png)
